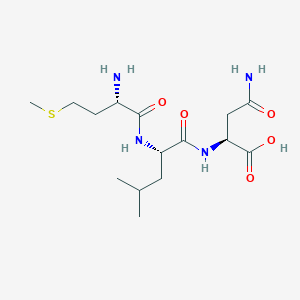
L-Methionyl-L-leucyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionyl-L-leucyl-L-asparagine is a tripeptide composed of the amino acids methionine, leucine, and asparagine. This compound is of interest due to its structural properties and potential applications in various fields such as chemistry, biology, and medicine. The unique arrangement of these amino acids endows the compound with specific biochemical characteristics that make it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. Subsequent amino acids (leucine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Methionyl-L-leucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
L-Methionyl-L-leucyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Methionyl-L-leucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and gene expression. The exact pathways and targets depend on the specific context of its application.
相似化合物的比较
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar structural features but different biological activities.
L-Methionyl-L-leucyl-L-phenylalanine: Another tripeptide with a phenylalanine residue instead of asparagine.
Uniqueness
L-Methionyl-L-leucyl-L-asparagine is unique due to the presence of asparagine, which imparts distinct biochemical properties. This compound’s specific sequence and structure make it valuable for studying peptide interactions and developing therapeutic agents.
属性
CAS 编号 |
651354-53-9 |
|---|---|
分子式 |
C15H28N4O5S |
分子量 |
376.5 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H28N4O5S/c1-8(2)6-10(18-13(21)9(16)4-5-25-3)14(22)19-11(15(23)24)7-12(17)20/h8-11H,4-7,16H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI 键 |
QZPXMHVKPHJNTR-DCAQKATOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


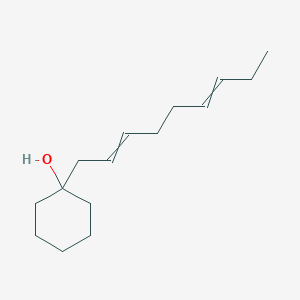
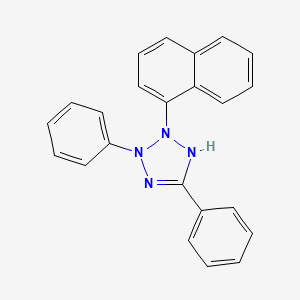
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
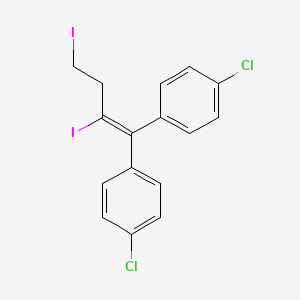


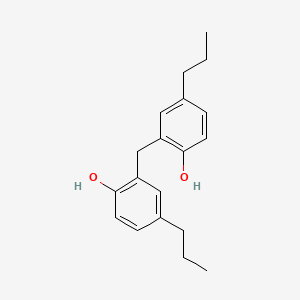
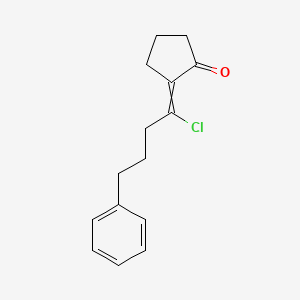
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
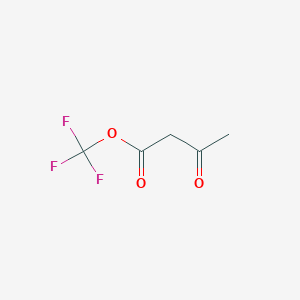
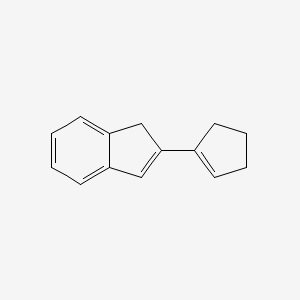
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)

